Sodium D-Gluconate-1-13C
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Overview
Description
Gluconate-1-13C (sodium) is a compound where the carbon-1 position of the gluconate molecule is labeled with the stable isotope carbon-13. This compound is the sodium salt of gluconic acid and is often used as a chelating agent. The incorporation of the carbon-13 isotope makes it particularly useful in scientific research, especially in the fields of chemistry and biochemistry, where it serves as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gluconate-1-13C (sodium) typically involves the oxidation of glucose-1-13C using glucose oxidase to produce gluconic acid-1-13C, which is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions generally require a controlled pH and temperature to ensure the stability of the isotope-labeled compound .
Industrial Production Methods: In industrial settings, the production of Gluconate-1-13C (sodium) follows similar principles but on a larger scale. The process involves the enzymatic oxidation of glucose-1-13C in bioreactors, followed by purification and crystallization steps to obtain the final product. The use of bioreactors allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Gluconate-1-13C (sodium) primarily undergoes chelation reactions, where it forms stable complexes with various metal ions. This property is utilized to prevent these ions from undergoing unwanted chemical reactions .
Common Reagents and Conditions: The chelation reactions typically involve metal ions such as calcium, magnesium, and iron. These reactions are usually carried out in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed: The major products of these reactions are the metal-gluconate complexes, which are stable and soluble in water. These complexes are often used in various industrial and medical applications .
Scientific Research Applications
Gluconate-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in drug development to quantify the pharmacokinetics and pharmacodynamics of new drugs.
Industry: Acts as a chelating agent in various industrial processes, including water treatment and metal cleaning
Mechanism of Action
The primary mechanism of action of Gluconate-1-13C (sodium) involves its ability to form stable complexes with metal ions. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system. The molecular targets are the metal ions, and the pathways involved include the formation of metal-gluconate complexes .
Comparison with Similar Compounds
Calcium Gluconate: Used in medicine to treat calcium deficiencies.
Magnesium Gluconate: Employed as a dietary supplement.
Iron Gluconate: Utilized in the treatment of iron-deficiency anemia.
Uniqueness: Gluconate-1-13C (sodium) is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable in research applications that require precise quantitation and tracing of metabolic pathways. This isotopic labeling distinguishes it from other gluconate salts that do not have this feature .
Properties
Molecular Formula |
C6H11NaO7 |
---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanoate |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1; |
InChI Key |
UPMFZISCCZSDND-RYHRKSQGSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13C](=O)[O-])O)O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Origin of Product |
United States |
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